Acévaltrate

Vue d'ensemble

Description

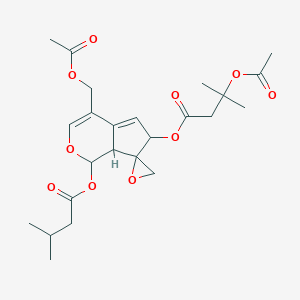

Acevaltrate is a compound that has been studied for its fragmentation pathway using electro-spray ionization ion-trap mass spectrometry. The study revealed that under positive ion mode, the pseudo-molecular [M+Na]+ ion of acevaltrate could be easily obtained, and the fragmentation pathway showed a certain regularity. Major fragmentations included the loss of a branched-chain and the breaking of three-membered oxygen-containing rings into aldehyde .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of acevaltrate, they do provide insights into the synthesis of related compounds. For example, acetalated dextran (Ac-DEX) is synthesized to create a tunable and acid-labile biopolymer designed for various applications, including the delivery of small molecules . Similarly, the synthesis of acenes from precursors is discussed, which involves the generation of these structures on demand by heating or irradiation of light . These methods, although not directly related to acevaltrate, highlight the importance of synthesis techniques in the development of complex organic molecules.

Molecular Structure Analysis

The molecular structure of acevaltrate was not directly analyzed in the provided papers. However, the fragmentation pathway study of acevaltrate by mass spectrometry gives some insight into its structure, as the fragmentation patterns can be used to infer certain structural aspects of the molecule .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to acevaltrate. However, they do mention reactions involving other acetyl compounds. For instance, the reaction of M2O3 with excess acetic acid yields binuclear acetate complexes, which are relevant to understanding the reactivity of acetyl groups in various chemical environments . The inhibition of cholesterol synthesis by (-)-hydroxycitrate, which is related to acetyl-CoA, also provides context on how acetyl-containing compounds can participate in metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of acevaltrate are not discussed in the provided papers. However, the study of its fragmentation pathway by mass spectrometry indirectly suggests that acevaltrate has a stable ionizable form that can be detected and analyzed in the positive ion mode, indicating its potential for analysis using this technique .

Relevant Case Studies

No specific case studies on acevaltrate were provided in the papers. However, the studies on related compounds and their applications, such as the use of Ac-DEX in immune modulation and the synthesis of acenes for potential use in organic semiconductor devices, demonstrate the broad relevance of research on acetyl derivatives and related organic compounds .

Applications De Recherche Scientifique

Activité anti-myélome

L'acévaltrate (AVT), isolé de la Valeriana glechomifolia, a été identifié comme un inhibiteur potentiel de l'axe Otub1/c-Maf, qui est une cible thérapeutique prometteuse pour le myélome . L'AVT perturbe l'interaction d'Otub1/c-Maf, conduisant à la polyubiquitination de c-Maf et à sa dégradation subséquente dans les protéasomes . Cela entraîne l'inhibition de l'activité transcriptionnelle de c-Maf et la régulation négative de ses gènes cibles, essentiels à la croissance et à la survie du myélome . De plus, l'AVT affiche une puissante activité anti-myélome en déclenchant l'apoptose des cellules myélomateuses in vitro et en altérant la croissance des xénogreffes de myélome in vivo .

Analyse par spectrométrie de masse

La voie de fragmentation de l'this compound a été étudiée par spectrométrie de masse à piège ionique à ionisation par électronébulisation . En mode ion positif, la pseudo-molécule [M+Na]+ a pu être facilement obtenue, et la voie de fragmentation a présenté une certaine régularité . L'une des principales fragmentations observées dans le spectre de dissociation induite par collision (CID) était la perte de chaîne ramifiée, et l'autre était que les cycles à trois chaînons contenant de l'oxygène se briseraient en aldéhyde . Ces résultats pourraient être utilisés pour prédire les structures des iridoïdes .

Traitement des troubles neurologiques

Les extraits de racines de valériane, qui contiennent de l'this compound, sont traditionnellement utilisés comme remède à base de plantes pour de nombreux troubles neurologiques, notamment l'insomnie, l'anxiété, le stress, la dépression, le trouble déficitaire de l'attention, le syndrome de fatigue chronique, les tremblements, l'épilepsie .

Activité anti-inflammatoire

Les valérianes, qui contiennent de l'this compound, se sont avérées posséder une activité anti-inflammatoire<a aria-label="1: " data-citationid="f2ea97c2-43cd-a7dd-a192-ebc6152a8ebd-28" h="ID=SERP,5015.1" href="https://biosignaling.biomedcentral.com/articles/10.1186

Mécanisme D'action

Target of Action

Acevaltrate, an active component derived from the herbal plant Valeriana glechomifolia , primarily targets two key proteins: Otub1 and c-Maf . Otub1 is a deubiquitinase that stabilizes the oncogenic transcript factor c-Maf, which promotes myeloma cell proliferation and confers chemoresistance . Acevaltrate also inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres .

Mode of Action

Acevaltrate disrupts the interaction of Otub1 and c-Maf, thereby inhibiting Otub1 activity . This disruption leads to the polyubiquitination of c-Maf and its subsequent degradation in proteasomes . In addition, Acevaltrate inhibits the Na+/K±ATPase activity, with IC50 values of 22.8 μM and 42.3 μM in the rat kidney and brain hemispheres, respectively .

Biochemical Pathways

The inhibition of the Otub1/c-Maf axis by Acevaltrate affects the downstream pathways key for myeloma growth and survival . By disrupting the interaction of Otub1 and c-Maf, Acevaltrate inhibits c-Maf transcriptional activity and downregulates the expression of its target genes .

Pharmacokinetics

It’s known that acevaltrate is an active component derived from the herbal plant valeriana glechomifolia , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds

Result of Action

Acevaltrate displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . It also presents no marked toxicity . The compound’s action results in the degradation of c-Maf, leading to the downregulation of its target genes and inhibition of myeloma cell proliferation .

Action Environment

It’s known that the synthesis of secondary metabolites in medicinal plants can be influenced by various environmental and stressing factors

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKBQAVMKVZEOT-STCFVSJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179834 | |

| Record name | Acevaltrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25161-41-5 | |

| Record name | Acevaltrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25161-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acevaltrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acevaltrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acevaltrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEVALTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9MFK45GY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

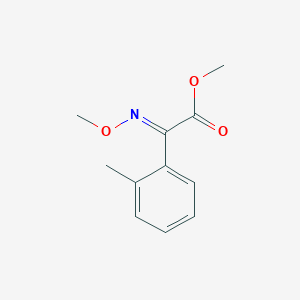

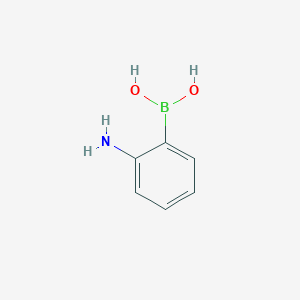

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does acevaltrate interact with any specific enzymes?

A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []

Q2: Are there other molecular targets of acevaltrate?

A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]

Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?

A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []

Q4: What is the molecular formula and weight of acevaltrate?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.

Q5: What spectroscopic data are available for acevaltrate?

A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []

Q6: Is acevaltrate a stable compound?

A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []

Q7: How can acevaltrate stability be improved?

A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:

Q8: How is acevaltrate typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]

Q9: What are the challenges in the analysis of acevaltrate?

A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]

Q10: How is the quality of acevaltrate ensured during production?

A10: Quality control measures for acevaltrate would likely involve:

Q11: What are the potential pharmacological effects of acevaltrate?

A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []

Q12: Are there any toxicological concerns associated with acevaltrate?

A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.

Q13: What are the current research focuses for acevaltrate?

A13: Current research on acevaltrate appears to be focused on:

- Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]

- Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []

- Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)